molecular formula C13H19NO4 B14520331 Diethyl 2,6-dimethylpyridine-1,3(4H)-dicarboxylate CAS No. 62618-46-6

Diethyl 2,6-dimethylpyridine-1,3(4H)-dicarboxylate

Cat. No.: B14520331
CAS No.: 62618-46-6
M. Wt: 253.29 g/mol
InChI Key: CQRRKIMOQWYXRM-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethylpyridine-1,3(4H)-dicarboxylate is a chemical compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,6-dimethylpyridine-1,3(4H)-dicarboxylate typically involves the reaction of 2,6-dimethylpyridine with diethyl oxalate under acidic or basic conditions. The reaction can be catalyzed by various Lewis acids or bases to enhance the yield and selectivity of the product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethylpyridine-1,3(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethylpyridine-1,3(4H)-dicarboxylate involves its interaction with specific molecular targets. The ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyridine ring can also interact with various enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

62618-46-6

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4H-pyridine-1,3-dicarboxylate

InChI

InChI=1S/C13H19NO4/c1-5-17-12(15)11-8-7-9(3)14(10(11)4)13(16)18-6-2/h7H,5-6,8H2,1-4H3

InChI Key

CQRRKIMOQWYXRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=CC1)C)C(=O)OCC)C

Origin of Product

United States

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